3-amino-N,5-dimethylbenzamide
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Overview
Description
3-amino-N,5-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O It is a derivative of benzamide, characterized by the presence of an amino group at the third position and two methyl groups at the nitrogen and fifth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,5-dimethylbenzamide typically involves the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to form 3-nitro-5-methylbenzoic acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amidation: The resulting 3-amino-5-methylbenzoic acid is then reacted with dimethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for higher yields and cost-effectiveness. This involves:
Continuous flow reactors: These reactors allow for better control over reaction conditions and can handle large-scale production.
Catalytic hydrogenation: Using catalysts such as palladium on carbon or Raney nickel to reduce the nitro group efficiently.
Amidation under controlled conditions: Ensuring the reaction between 3-amino-5-methylbenzoic acid and dimethylamine occurs under optimal temperature and pressure to maximize yield.
Chemical Reactions Analysis
Types of Reactions
3-amino-N,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon or Raney nickel.
Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-amino-N,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N,5-dimethylbenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein Binding: It can bind to proteins, altering their structure and function, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-chloro-N,3-dimethylbenzamide
- 2-amino-5-bromo-N,3-dimethylbenzamide
- 2-amino-5-cyano-N,3-dimethylbenzamide
Uniqueness
3-amino-N,5-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1567108-96-6 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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